molecular formula C22H43N5O13 B3029054 3''-HABA Kanamycin A CAS No. 50725-25-2

3''-HABA Kanamycin A

Cat. No.: B3029054
CAS No.: 50725-25-2
M. Wt: 585.6 g/mol
InChI Key: VVJDZJSGQOGXFX-VJILDFPPSA-N
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Description

3’'-HABA Kanamycin A is a derivative of kanamycin A, an aminoglycoside antibiotic. This compound is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). Kanamycin A itself is isolated from the bacterium Streptomyces kanamyceticus and is widely used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. The reaction typically occurs under controlled conditions to ensure the correct attachment of the L-HABA moiety to the kanamycin A molecule .

Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group .

Chemical Reactions Analysis

Types of Reactions: 3’'-HABA Kanamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines .

Properties

IUPAC Name

(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDZJSGQOGXFX-VJILDFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747872
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50725-25-2
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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